5-Methyl-6-(4-methylphenyl)pyrimidin-4-ol
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Overview
Description
5-Methyl-6-(4-methylphenyl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(4-methylphenyl)pyrimidin-4-ol can be achieved through various methods. One common approach involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction mixture is heated under reflux conditions to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(4-methylphenyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-6-(4-methylphenyl)pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Methyl-6-(4-methylphenyl)pyrimidin-4-ol involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar compound with a fused pyrazole ring, known for its anticancer properties.
1,2,3-Triazole derivatives: Compounds with a triazole ring that exhibit various biological activities.
Uniqueness
5-Methyl-6-(4-methylphenyl)pyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
5-methyl-4-(4-methylphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2O/c1-8-3-5-10(6-4-8)11-9(2)12(15)14-7-13-11/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
IZLAAKSMDIJEAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC=N2)C |
Origin of Product |
United States |
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